molecular formula C16H19NO6 B12105901 1,2,4-Pyrrolidinetricarboxylic acid, 2,4-dimethyl 1-(phenylmethyl) ester,(2S,4S)-

1,2,4-Pyrrolidinetricarboxylic acid, 2,4-dimethyl 1-(phenylmethyl) ester,(2S,4S)-

Cat. No.: B12105901
M. Wt: 321.32 g/mol
InChI Key: VFLKUGOZEYYCCP-UHFFFAOYSA-N
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Description

1,2,4-Pyrrolidinetricarboxylic acid, 2,4-dimethyl 1-(phenylmethyl) ester, (2S,4S)- is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with three carboxylic acid groups and a phenylmethyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Pyrrolidinetricarboxylic acid, 2,4-dimethyl 1-(phenylmethyl) ester, (2S,4S)- typically involves multi-step organic reactions. One common method includes the esterification of 1,2,4-pyrrolidinetricarboxylic acid with phenylmethyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Pyrrolidinetricarboxylic acid, 2,4-dimethyl 1-(phenylmethyl) ester, (2S,4S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,2,4-Pyrrolidinetricarboxylic acid, 2,4-dimethyl 1-(phenylmethyl) ester, (2S,4S)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Pyrrolidinetricarboxylic acid, 2,4-dimethyl 1-(phenylmethyl) ester, (2S,4S)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Pyrrolidinetricarboxylic acid, 2,4-dimethyl 1-(phenylmethyl) ester, (2S,4S)- is unique due to its specific substitution pattern and the presence of three carboxylic acid groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-O-benzyl 2-O,4-O-dimethyl pyrrolidine-1,2,4-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6/c1-21-14(18)12-8-13(15(19)22-2)17(9-12)16(20)23-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLKUGOZEYYCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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